3-氨基-2-萘甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

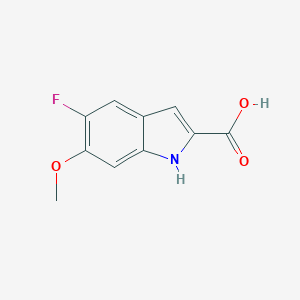

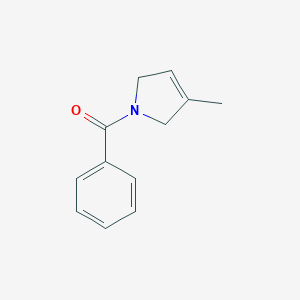

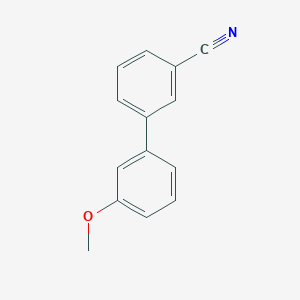

3-Amino-2-naphthaldehyde is an organic compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 .

Synthesis Analysis

Schiff bases, which include 3-Amino-2-naphthaldehyde, are typically synthesized from the condensation of a primary amine with a carbonyl group . A specific example of this is the synthesis of a Schiff base ligand N-(2’-hydroxy-1’-naphthylidene)-3-amino-2-naphthoic acid from the condensation of 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid .

Molecular Structure Analysis

The InChI code for 3-Amino-2-naphthaldehyde is 1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Naphthaldehydes, including 3-Amino-2-naphthaldehyde, have been shown to undergo photochemical transformations at the aldehyde carbonyl group . In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes can be altered, leading to different reaction products .

Physical And Chemical Properties Analysis

3-Amino-2-naphthaldehyde has a molecular weight of 171.2 . It is recommended to be stored in a refrigerated environment .

科学研究应用

Fluorescent Chemosensor for Metal Ions

3-Amino-2-naphthaldehyde: has been utilized in the synthesis of Schiff base compounds that act as selective fluorescent chemosensors . These compounds are particularly effective in detecting Al(III) ions , which is crucial given the abundance of aluminum in the environment and its potential health impacts. The synthesized Schiff base from 3-Amino-2-naphthaldehyde exhibits a turn-on fluorescence upon binding with Al(III), making it a valuable tool for environmental monitoring and health diagnostics.

Antioxidant Activity

Schiff bases derived from 3-Amino-2-naphthaldehyde have shown significant antioxidant activities . These compounds can scavenge free radicals, thereby protecting living organisms from oxidative stress. This property is essential for developing therapeutic agents that can mitigate the effects of oxidative damage in biological systems.

Biological Applications

The biological applications of Schiff bases incorporating 3-Amino-2-naphthaldehyde extend to bioimaging and cytotoxicity assays . For instance, these compounds have been tested for their ability to image breast carcinoma cells, providing insights into the cellular uptake and distribution of such chemosensors.

Antimicrobial Properties

Schiff bases synthesized from 3-Amino-2-naphthaldehyde have been studied for their antimicrobial properties . These compounds can be used to develop new antimicrobial agents that are effective against a range of pathogenic microorganisms, which is increasingly important in the face of rising antibiotic resistance.

Material Science

In material science, 3-Amino-2-naphthaldehyde is a precursor in the synthesis of complex organic molecules that have applications in creating new materials with specific optical or electronic properties . These materials can be used in various industries, including electronics, photonics, and nanotechnology.

Catalysis

The Schiff bases formed from 3-Amino-2-naphthaldehyde are known to exhibit catalytic activities . These compounds can catalyze various chemical reactions, making them valuable in industrial processes that require efficient and selective catalysts.

作用机制

Target of Action

As an aldehyde, it can potentially interact with various biological molecules, including proteins and nucleic acids .

Mode of Action

3-Amino-2-naphthaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, nitrogen acts as the nucleophile instead of oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Given its chemical structure, it might be involved in reactions with aldehydes and ketones, leading to the formation of oximes and hydrazones . These reactions could potentially affect various biochemical pathways, depending on the specific context within the cell.

Result of Action

Its ability to form oximes and hydrazones suggests that it could potentially modify the chemical structure of target molecules, thereby altering their function .

未来方向

属性

IUPAC Name |

3-aminonaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPPFDDTPSWCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435591 |

Source

|

| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-naphthaldehyde | |

CAS RN |

154845-34-8 |

Source

|

| Record name | 3-AMINO-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is 3-Amino-2-naphthaldehyde considered a useful compound in organic synthesis?

A1: 3-Amino-2-naphthaldehyde serves as an excellent Friedländer synthon for benzo[g]quinolines []. This means it readily reacts with carbonyl compounds to form the benzo[g]quinoline ring system, which is a valuable structural motif in various applications like fluorescent probes and coordination complexes.

Q2: The research mentions the synthesis of a dimethylene-bridged analogue of 2,2'-bipyridine using 3-Amino-2-naphthaldehyde. How does the incorporation of the benzo[g]quinoline moiety, derived from 3-Amino-2-naphthaldehyde, affect the photophysical properties compared to 2,2'-bipyridine?

A2: The study found that incorporating the benzo[g]quinoline unit, derived from 3-Amino-2-naphthaldehyde, leads to bathochromic shifts in both absorption and emission spectra compared to the parent 2,2'-bipyridine []. This shift indicates a lower energy gap between ground and excited states, likely due to increased delocalization across the larger conjugated system of benzo[g]quinoline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。